2-Iodo-5-nitroaniline
Overview
Description
2-Iodo-5-nitroaniline is an aromatic compound with the molecular formula C6H5IN2O2. It is characterized by the presence of an iodine atom and a nitro group attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-5-nitroaniline can be synthesized through a multi-step process involving the nitration of aniline followed by iodination. The nitration of aniline typically involves the reaction of aniline with nitric acid and sulfuric acid to introduce the nitro group at the para position. The iodination step can be achieved using N-iodosuccinimide (NIS) in the presence of a catalyst such as acetic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The grinding method using N-iodosuccinimide has been reported to provide high yields and selectivity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The amino group formed from the reduction of the nitro group can undergo further oxidation to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of various substituted anilines.
Reduction: Formation of 2-iodo-5-aminoaniline.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
2-Iodo-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Iodo-5-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate biological pathways and affect cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Iodoaniline: Lacks the nitro group, making it less reactive in redox reactions.
5-Nitroaniline: Lacks the iodine atom, affecting its reactivity in substitution reactions.
2-Bromo-5-nitroaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 2-Iodo-5-nitroaniline is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to undergo a wide range of reactions makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
2-iodo-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQOHFHGWCXKOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282072 | |
Record name | 2-iodo-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-50-7 | |
Record name | 5459-50-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-iodo-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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